Cas no 2411243-96-2 (2-chloro-N-{2-1-(4-fluorophenyl)-1H-pyrazol-3-ylethyl}acetamide)

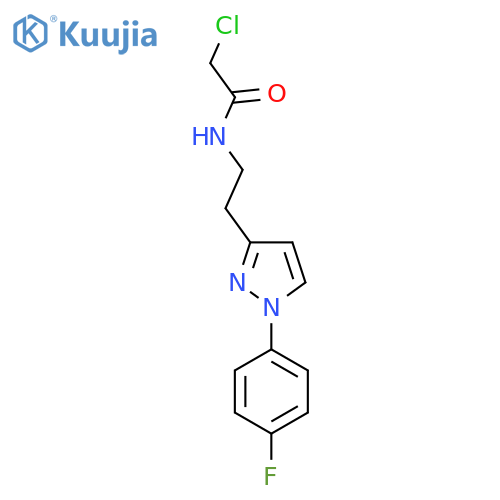

2411243-96-2 structure

商品名:2-chloro-N-{2-1-(4-fluorophenyl)-1H-pyrazol-3-ylethyl}acetamide

2-chloro-N-{2-1-(4-fluorophenyl)-1H-pyrazol-3-ylethyl}acetamide 化学的及び物理的性質

名前と識別子

-

- 2-chloro-N-{2-1-(4-fluorophenyl)-1H-pyrazol-3-ylethyl}acetamide

- EN300-26591068

- 2411243-96-2

- 2-chloro-N-{2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]ethyl}acetamide

- 2-Chloro-N-[2-[1-(4-fluorophenyl)pyrazol-3-yl]ethyl]acetamide

- Z1562144844

-

- インチ: 1S/C13H13ClFN3O/c14-9-13(19)16-7-5-11-6-8-18(17-11)12-3-1-10(15)2-4-12/h1-4,6,8H,5,7,9H2,(H,16,19)

- InChIKey: HDWAPTMWTHXKLQ-UHFFFAOYSA-N

- ほほえんだ: ClCC(NCCC1C=CN(C2C=CC(=CC=2)F)N=1)=O

計算された属性

- せいみつぶんしりょう: 281.0731179g/mol

- どういたいしつりょう: 281.0731179g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 19

- 回転可能化学結合数: 5

- 複雑さ: 298

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 46.9Ų

2-chloro-N-{2-1-(4-fluorophenyl)-1H-pyrazol-3-ylethyl}acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26591068-0.05g |

2-chloro-N-{2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]ethyl}acetamide |

2411243-96-2 | 95.0% | 0.05g |

$246.0 | 2025-03-20 |

2-chloro-N-{2-1-(4-fluorophenyl)-1H-pyrazol-3-ylethyl}acetamide 関連文献

-

Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974

-

Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403

-

Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

-

5. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660

2411243-96-2 (2-chloro-N-{2-1-(4-fluorophenyl)-1H-pyrazol-3-ylethyl}acetamide) 関連製品

- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)

- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)

- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)

- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)

- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)

- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)

- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)

- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬